Vilaprisan is classified as a selective progesterone receptor modulator, which means it can selectively bind to and modulate the activity of progesterone receptors in the body. This classification is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with non-selective hormone therapies. The compound's development was driven by the need for effective treatments with favorable pharmacokinetic properties in managing hormone-dependent diseases .
The synthesis of Vilaprisan involves several steps, starting from hydroxyestradienone as the primary precursor. The synthetic route includes modifications to introduce specific functional groups that enhance its potency and selectivity. Key steps in the synthesis include:
Vilaprisan has a complex molecular structure characterized by a steroid backbone with several modifications that contribute to its biological activity. The chemical structure can be represented as follows:
The structure includes:
Vilaprisan undergoes various chemical reactions during its synthesis and metabolism, including:
Understanding these reactions is crucial for optimizing Vilaprisan's formulation for clinical use .
Vilaprisan exerts its effects primarily through selective modulation of the progesterone receptor. Upon binding to the receptor, it can either activate or inhibit downstream signaling pathways depending on the target tissue:
The dual action allows for tailored therapeutic strategies in managing hormone-dependent conditions .
Vilaprisan exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective dosing regimens in clinical applications.
Vilaprisan is primarily under investigation for its potential applications in treating:
Research continues to explore its efficacy and safety profile through various clinical trials, aiming to establish Vilaprisan as a viable therapeutic option in reproductive medicine .
Vilaprisan (chemical name: (11β,17β)-17-hydroxy-11-[4-(methylsulfonyl)phenyl]-17-(pentafluoroethyl)estra-4,9-dien-3-one) is a synthetic steroidal compound with a molecular weight of 544.58 g/mol (chemical formula: C₂₇H₂₉F₅O₄S). Its structure retains the core gonane steroid nucleus but incorporates strategic modifications that enhance receptor binding and metabolic stability. Key functional groups include:
These modifications result in a highly lipophilic molecule (logP ≈ 4.13) with low aqueous solubility (<0.1 mg/100 mL at neutral pH) [1] [5].
Vilaprisan is classified as a BCS Class II drug, characterized by:
Table 1: Physicochemical Properties of Vilaprisan
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₉F₅O₄S |
Molecular Weight | 544.58 g/mol |
Aqueous Solubility | <0.1 mg/100 mL (pH 1–7) |
logP (Partition Coefficient) | 4.13–4.46 |
BCS Classification | Class II (Low solubility, High permeability) |
Vilaprisan acts as a potent, selective progesterone receptor modulator (SPRM) with pure antagonistic activity at both human PR isoforms:
Vilaprisan exhibits >10,000-fold selectivity for PR over related steroid receptors:
Table 2: Receptor Selectivity Profile of Vilaprisan
Receptor | IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
---|---|---|
Progesterone Receptor B | 0.09 | Mifepristone: 0.02 |
Progesterone Receptor A | 0.095 | Mifepristone: 0.023 |
Glucocorticoid Receptor | 957 | Mifepristone: 6 |
Androgen Receptor | 47 | OH-Flutamide: 21 |
Estrogen Receptor α | No effect | Fulvestrant: 2.0 |
Vilaprisan profoundly alters endometrial gene expression, inducing a characteristic progesterone receptor modulator-associated endometrial change (PAEC). Transcriptomic analyses reveal:
Table 3: Key Genes Modulated by Vilaprisan in Endometrial Tissue
Gene Symbol | Function | Regulation by Vilaprisan |
---|---|---|
AURKA | Mitotic spindle assembly | Downregulated (↓95%) |
FOXM1 | G1/S transition promotion | Downregulated (↓89%) |
MKI67 | Cellular proliferation marker | Downregulated (↓92%) |
HOXA10 | Endometrial receptivity | Downregulated (↓83%) |
MYC | Transcriptional activation | Downregulated (↓78%) |
Vilaprisan exerts tissue-specific effects on ovarian function: